molecular formula C13H12ClFN2OS B12152102 3-chloro-N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]propanamide

3-chloro-N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]propanamide

Cat. No.: B12152102
M. Wt: 298.76 g/mol
InChI Key: PGBVBHGISABQFY-UHFFFAOYSA-N
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Description

The compound’s molecular formula is C10H11ClFNO, and it has a molecular weight of 215.65 g/mol. It is known for its unique structure, which includes a thiazole ring, a fluorobenzyl group, and a chloropropanamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable thioamide with an α-haloketone under basic conditions.

    Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via a nucleophilic substitution reaction using a fluorobenzyl halide and a suitable nucleophile.

    Formation of the Chloropropanamide Moiety: The chloropropanamide moiety can be synthesized by reacting a suitable amine with a chloropropanoyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of more efficient catalysts, optimized reaction conditions, and continuous flow processes to enhance scalability.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]propanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted amides or thioamides.

Scientific Research Applications

3-chloro-N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]propanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-chloro-N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact molecular pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-N-(4-fluorobenzyl)propanamide: Similar structure but lacks the thiazole ring.

    3-chloro-N-(4-methylbenzyl)propanamide: Similar structure but has a methyl group instead of a fluorine atom.

    3-chloro-N-(4-chlorobenzyl)propanamide: Similar structure but has a chlorine atom instead of a fluorine atom.

Uniqueness

3-chloro-N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]propanamide is unique due to the presence of the thiazole ring and the fluorobenzyl group, which confer specific chemical and biological properties

Properties

Molecular Formula

C13H12ClFN2OS

Molecular Weight

298.76 g/mol

IUPAC Name

3-chloro-N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]propanamide

InChI

InChI=1S/C13H12ClFN2OS/c14-6-5-12(18)17-13-16-8-11(19-13)7-9-1-3-10(15)4-2-9/h1-4,8H,5-7H2,(H,16,17,18)

InChI Key

PGBVBHGISABQFY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC2=CN=C(S2)NC(=O)CCCl)F

Origin of Product

United States

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